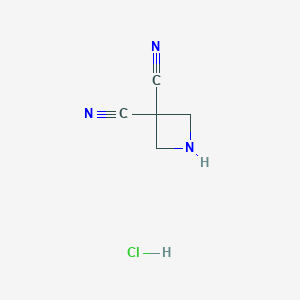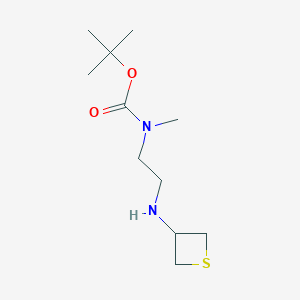
2-((2-(1,1-Dioxidothietan-3-yl)ethyl)amino)-2-oxoacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-(1,1-Dioxidothietan-3-yl)ethyl)amino)-2-oxoacetic acid is a versatile small molecule scaffold used in various research and industrial applications. This compound is characterized by its unique structure, which includes a thietane ring with a dioxido functional group, making it an interesting subject for chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(1,1-Dioxidothietan-3-yl)ethyl)amino)-2-oxoacetic acid typically involves the reaction of 3-bromothietane 1,1-dioxide with appropriate amines under controlled conditions. For instance, one method involves reacting 3-bromothietane 1,1-dioxide with potassium carbonate in acetonitrile at 100°C for 18 hours, followed by treatment with trifluoroacetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger batches while maintaining the purity and yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-(1,1-Dioxidothietan-3-yl)ethyl)amino)-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: The thietane ring can be further oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups attached to the thietane ring.
Substitution: The amino and oxo groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives with modified functional groups.
Applications De Recherche Scientifique
2-((2-(1,1-Dioxidothietan-3-yl)ethyl)amino)-2-oxoacetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-((2-(1,1-Dioxidothietan-3-yl)ethyl)amino)-2-oxoacetic acid involves its interaction with specific molecular targets. The thietane ring and dioxido functional group can interact with enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and molecular targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromothietane 1,1-dioxide: A precursor in the synthesis of 2-((2-(1,1-Dioxidothietan-3-yl)ethyl)amino)-2-oxoacetic acid.
Pyridone methylsulfone hydroxamate: Another compound with a similar sulfone functional group, used in antibacterial research.
Uniqueness
This compound is unique due to its specific combination of a thietane ring and dioxido functional group, which imparts distinct chemical and biological properties not found in other similar compounds.
Propriétés
IUPAC Name |
2-[2-(1,1-dioxothietan-3-yl)ethylamino]-2-oxoacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO5S/c9-6(7(10)11)8-2-1-5-3-14(12,13)4-5/h5H,1-4H2,(H,8,9)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHOMWMVGIVWNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1(=O)=O)CCNC(=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-methylsulfonyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B8221851.png)




![2-Methanesulfonyl-2-azaspiro[3.3]heptan-6-ol](/img/structure/B8221904.png)

![tert-butyl N-{6-azaspiro[3.5]nonan-1-yl}carbamate](/img/structure/B8221923.png)
